3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP 56999A is a synthetic organic compound known for its role as a gamma-aminobutyric acid type B receptor antagonist. This compound has been extensively studied for its effects on the central nervous system, particularly in relation to its ability to modulate neurotransmission and its potential therapeutic applications in various neurological disorders .
Preparation Methods
The synthesis of CGP 56999A involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the benzoic acid derivative: This involves the reaction of a suitable benzene derivative with appropriate reagents to introduce the carboxylic acid group.
Introduction of the aminoethyl group: This step involves the reaction of the benzoic acid derivative with an aminoethyl compound under controlled conditions to form the desired intermediate.
Cyclohexylmethyl-hydroxyphosphoryl group addition:
Chemical Reactions Analysis
CGP 56999A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CGP 56999A has a wide range of scientific research applications, including:
Mechanism of Action
CGP 56999A exerts its effects by binding to gamma-aminobutyric acid type B receptors and blocking their activity. This inhibition leads to a decrease in gamma-aminobutyric acid-mediated neurotransmission, which can modulate various physiological processes in the central nervous system. The molecular targets of CGP 56999A include the gamma-aminobutyric acid type B receptor subunits, which are involved in the regulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
CGP 56999A is unique compared to other gamma-aminobutyric acid type B receptor antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:
CGP 51176A: A compound with structural similarities to CGP 56999A but with different pharmacological effects.
These compounds share some common features but differ in their specific interactions with gamma-aminobutyric acid type B receptors and their overall pharmacological profiles.
Properties
Molecular Formula |
C19H30NO5P |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C19H30NO5P/c1-14(16-8-5-9-17(10-16)19(22)23)20-11-18(21)13-26(24,25)12-15-6-3-2-4-7-15/h5,8-10,14-15,18,20-21H,2-4,6-7,11-13H2,1H3,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |
InChI Key |
JCFULPDIJOVUHP-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CC2CCCCC2)O)O |
SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 56999A; CGP56999A; CGP-56999A . |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.